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  • Product: 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-
  • CAS: 1367864-25-2

Core Science & Biosynthesis

Foundational

"physical and chemical properties of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-"

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one Executive Summary This technical guide provides a comprehensive analysis of the physical, chemical, an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one

Executive Summary

This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one. The isoindolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This specific derivative, featuring a strategic arrangement of amino and chloro substituents on its aromatic ring, presents itself as a valuable and versatile building block for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the compound's characterization, reactivity, and handling, supported by established scientific principles and literature.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound is systematically named and identified by several key descriptors, summarized below.

IdentifierValueSource
IUPAC Name 5-amino-6-chloro-2,3-dihydroisoindol-1-oneN/A
CAS Number 1367864-25-2[2][3]
Molecular Formula C₈H₇ClN₂ON/A
Molecular Weight 182.61 g/mol N/A

The core structure consists of a bicyclic system where a γ-lactam ring is fused to a benzene ring. The key functional groups—an aromatic amine, a halogen (chloro), and a secondary amide (lactam)—are critical determinants of the molecule's chemical behavior and potential for further chemical modification.

Caption: 2D Structure of 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While experimental data for this specific molecule is not widely published, we can infer key properties based on its structure and data from close analogs, such as 6-amino-2,3-dihydro-1H-isoindol-1-one.[4]

PropertyPredicted Value / DescriptionRationale / Reference
Appearance Likely a solid at room temperature.Analogs such as tert-Butyl 5-amino-6-chloro-1,3-dihydro-2H-isoindole-2-carboxylate are solids.
XLogP3 ~1.5The parent compound, 6-amino-2,3-dihydro-1H-isoindol-1-one, has an XLogP3 of 0.1.[4] The addition of a chlorine atom typically increases lipophilicity.
Hydrogen Bond Donors 2 (Amine and Amide NH)Based on the molecular structure.[4]
Hydrogen Bond Acceptors 2 (Amide Oxygen and Amino Nitrogen)Based on the molecular structure.[4]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The presence of polar N-H and C=O groups allows for some aqueous interaction, but the aromatic core limits water solubility.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint for molecular structure confirmation. The predicted data below serves as a benchmark for the characterization of 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks corresponding to its primary functional groups. The presence of two distinct peaks in the N-H stretching region for the primary amine is a key diagnostic feature.[5]

  • ~3400-3300 cm⁻¹: Two sharp-to-medium peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine (NH₂).

  • ~3200 cm⁻¹: A broader peak from the N-H stretch of the secondary amide (lactam).

  • ~1680-1660 cm⁻¹: A strong absorption band from the C=O (amide I) stretching of the γ-lactam. This is a highly reliable and intense peak.[5]

  • ~1620-1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~800-700 cm⁻¹: C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6]

  • ¹H NMR: Chemical shifts (δ) are predicted relative to TMS (0 ppm).

    • δ 7.0-7.5 ppm: Two singlets, each integrating to 1H, corresponding to the two aromatic protons. Their exact shift will be influenced by the electronic effects of the adjacent amino and chloro groups.

    • δ 6.5-7.5 ppm (broad): A singlet integrating to 1H for the lactam N-H proton. Its chemical shift can be variable and concentration-dependent.

    • δ 4.5-5.5 ppm (broad): A singlet integrating to 2H for the primary amine (NH₂) protons.

    • δ 4.3-4.5 ppm: A singlet integrating to 2H for the benzylic methylene (CH₂) protons of the isoindolone ring system.

  • ¹³C NMR:

    • δ ~170 ppm: Carbonyl carbon of the lactam.

    • δ 110-150 ppm: Six distinct signals for the aromatic carbons.

    • δ ~45-50 ppm: Aliphatic methylene (CH₂) carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 182.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z 184, with an intensity ratio of approximately 3:1 relative to the M⁺ peak. This is a definitive indicator of the presence of a single chlorine atom.

  • Key Fragments: Fragmentation may occur via loss of CO, Cl, or cleavage of the lactam ring.

Chemical Properties and Reactivity

The compound's reactivity is governed by its three key functional regions: the substituted aromatic ring, the nucleophilic amino group, and the stable lactam ring.

Reactivity mol A B C label_A Nucleophilic Attack (Acylation, Alkylation, Diazotization) label_A->A label_B Lactam Chemistry (Hydrolysis, Reduction) label_B->B label_C Electrophilic Aromatic Substitution label_C->C

Caption: Key reactivity sites on 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one.
  • Aromatic Ring: The amino group is a strong activating group, while the chloro group is a deactivating group for electrophilic aromatic substitution. The positions open for substitution are directed by these groups.

  • Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It can readily undergo reactions such as acylation to form amides, alkylation, and diazotization with nitrous acid. The resulting diazonium salt can be a versatile intermediate for introducing a wide variety of other functional groups via Sandmeyer or related reactions.

  • Lactam Moiety: The γ-lactam is relatively stable. However, it can be hydrolyzed to the corresponding amino acid under strong acidic or basic conditions with heating. The carbonyl group can also be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding diamine.

Synthetic Considerations & Protocols

Understanding the synthesis of a molecule provides context for its purity, potential byproducts, and scalability. A plausible synthetic route can be devised based on established methodologies for similar heterocyclic systems.[7][8]

Proposed Synthetic Workflow

A logical approach involves the construction of the substituted aromatic core followed by the formation of the isoindolone ring system.

workflow start Substituted Phthalic Acid Derivative step1 Nitration start->step1 step2 Amide Formation / Imide Formation step1->step2 step3 Selective Reduction of Nitro Group step2->step3 step4 Ring Closure / Lactam Formation step3->step4 final 5-Amino-6-chloro-2,3- dihydro-1H-isoindol-1-one step4->final

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Exploratory

"potential biological activity of 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one"

Unlocking the Pharmacological Potential of 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one: A Technical Guide to Next-Generation Modulators and PROTAC Anchors Executive Summary In modern medicinal chemistry, the identific...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacological Potential of 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one: A Technical Guide to Next-Generation Modulators and PROTAC Anchors

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds is critical for accelerating drug discovery. 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one (CAS 1367864-25-2) represents a highly specialized, multifunctional building block. Far from being a simple intermediate, its unique substitution pattern—a rigid lactam core, a nucleophilic 5-amino vector, and a lipophilic 6-chloro anchor—positions it as a premier pharmacophore for Targeted Protein Degradation (TPD) and kinase inhibition.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind this molecule's biological activity, providing drug development professionals with actionable, self-validating protocols for integrating this core into advanced therapeutic pipelines.

Structural Rationale & Pharmacophore Mechanics

To understand the biological activity of this compound, we must deconstruct its structural elements and their specific interactions within biological microenvironments:

  • The Isoindolin-1-one Core (The H-Bonding Engine): The partially oxidized isoindoline skeleton (isoindolin-1-one) is a classic motif found in immunomodulatory drugs (IMiDs) like lenalidomide[1]. The lactam moiety acts as a rigid, planar peptide-bond mimic, providing essential hydrogen bond donor and acceptor capabilities. This is critical for anchoring into the tri-tryptophan pocket of Cereblon (CRBN) or the hinge region of kinases.

  • The 5-Amino Group (The Exit Vector): In the design of Proteolysis Targeting Chimeras (PROTACs), the point of linker attachment (the exit vector) dictates the success of ternary complex formation. Crystallographic data reveals that the 5-position of the isoindolinone ring points directly toward the solvent when bound to CRBN[2]. The primary amine allows for highly efficient, late-stage functionalization (e.g., amide coupling or reductive amination) with PEG or alkyl linkers without disrupting the primary binding affinity.

  • The 6-Chloro Group (The Affinity Modulator): Chlorine is not merely a steric placeholder; it is an electron-withdrawing group that alters the local lipophilicity and electrostatic potential. In MDM2 antagonists and CRBN binders, the 6-chloro substituent provides a critical "anchoring character" by filling specific hydrophobic micro-pockets[3]. This halogen bonding significantly decreases the dissociation rate ( koff​ ), thereby increasing target residence time—a vital parameter for effective PROTAC-mediated ubiquitination.

Primary Application: Targeted Protein Degradation (PROTACs)

The most profound biological application of 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one is its use as a Cereblon-recruiting anchor. By tethering a disease-specific warhead to the 5-amino group, researchers can hijack the ubiquitin-proteasome system (UPS) to degrade targets like MDM2, BET, or mutant kinases[2].

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC (5-NH2-6-Cl-Isoindolinone) POI->PROTAC Warhead Proteasome 26S Proteasome (Degradation) POI->Proteasome Cleavage CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Anchor Ub Ubiquitin Chain CRBN->Ub Ubiquitination Ub->POI Tags POI

Caption: Ternary complex formation via 5-amino-6-chloro-isoindolinone PROTAC.

Secondary Application: Kinase Inhibition & PPI Antagonism

Beyond degradation, this scaffold exhibits potent direct inhibition. The lactam core mimics the adenine ring of ATP, allowing it to bind the hinge region of kinases such as Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[4]. Furthermore, in protein-protein interaction (PPI) inhibitors, the 6-chloro-isoindolinone core is a validated motif for antagonizing the MDM2-p53 interaction, where the chloro group perfectly mimics the hydrophobic side chain of p53's Trp23[3].

Quantitative Benchmarking

To facilitate experimental design, the following table summarizes the expected pharmacological metrics when utilizing this core across different therapeutic modalities:

Compound Class / TargetPrimary AssayTypical IC50 / DC50Key Structural Role of 5-NH2-6-Cl-Isoindolinone
PROTACs (MDM2, BET) HiBiT Degradation1.5 nM – 50 nM5-NH2 acts as linker tether; 6-Cl enhances CRBN affinity.
Kinase Inhibitors (SYK, LRRK2) FRET / Kinase-Glo10 nM – 150 nMIsoindolinone lactam binds hinge; 6-Cl fills lipophilic pocket.
MDM2 Antagonists Fluorescence Polarization5 nM – 100 nM6-Cl provides essential anchoring character in the p53 pocket.
IMiD Analogues (Ikaros) Flow Cytometry50 nM – 200 nMModulates neosubstrate recruitment via surface topology changes.

Self-Validating Experimental Protocol: HiBiT Target Degradation Assay

In TPD, a simple reduction in protein levels is insufficient to prove PROTAC efficacy; the loss of signal could be due to off-target cytotoxicity or transcriptional downregulation. The following protocol is a self-validating system designed to prove causality—specifically, that degradation is strictly dependent on the E3 ligase and the proteasome.

HiBiT_Workflow Step1 1. CRISPR Knock-in (HiBiT Tag on Target) Step2 2. Compound Treatment (Dose-Response) Step1->Step2 Step3 3. Mechanistic Validation (MG132/MLN4924 Controls) Step2->Step3 Step4 4. NanoLuc Complementation (LgBiT Addition) Step3->Step4 Step5 5. Luminescence Readout (Calculate DC50 & Dmax) Step4->Step5

Caption: Self-validating HiBiT workflow for PROTAC degradation quantification.

Step-by-Step Methodology:
  • Cell Line Engineering: Generate a CRISPR/Cas9 knock-in cell line expressing your target protein of interest (POI) fused to an 11-amino-acid HiBiT tag. Verify baseline luminescence by adding LgBiT.

  • Cell Plating: Seed the engineered cells at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C.

  • The Self-Validating Step (Mechanistic Controls): To prove the mechanism of action, set up three parallel control groups. Pre-treat these wells for 2 hours prior to PROTAC addition with:

    • Control A: 1 µM MG132 (Inhibits the 26S proteasome).

    • Control B: 1 µM MLN4924 (Inhibits NEDD8-activating enzyme, shutting down cullin-RING ligases).

    • Control C: 10 µM Lenalidomide (Competes with the PROTAC for the CRBN binding site).

  • Compound Treatment: Administer the 5-amino-6-chloro-isoindolinone-derived PROTAC in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM) to both the primary test wells and the pre-treated control wells. Incubate for 18 hours.

  • Detection & Complementation: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate) to all wells. The LgBiT will bind to any remaining HiBiT-tagged POI, reconstituting functional NanoLuc luciferase.

  • Data Analysis & Causality Confirmation: Read luminescence. Calculate the DC50​ (concentration achieving 50% degradation) and Dmax​ (maximum degradation depth).

    • Validation Check: If the PROTAC is a true degrader, the wells containing MG132, MLN4924, and Lenalidomide must show a complete rescue of the luminescent signal (matching DMSO controls). If the signal is not rescued, the compound is exhibiting off-target toxicity rather than UPS-mediated degradation.

References[2] Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. PubMed Central (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6340735/[1] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. URL:https://www.mdpi.com/1420-3049/30/2/385[3] A therapeutic patent overview of MDM2/X-targeted therapies (2014–2018). Taylor & Francis Online. URL:https://www.tandfonline.com/doi/full/10.1080/13543776.2019.1582640[4] WO 2014/060113 A1 - Kinase Inhibitors. WIPO (Google Patents/Googleapis). URL:https://patentimages.storage.googleapis.com/WO2014060113A1.pdf

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Foundational

An In-Depth Technical Guide to 5-Amino-6-chloro-isoindolin-1-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-amino-6-chloro-isoindolin-1-one, a substituted isoindolinone of interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-6-chloro-isoindolin-1-one, a substituted isoindolinone of interest in medicinal chemistry. While a detailed historical account of its specific discovery is not extensively documented in public literature, this guide elucidates its chemical characteristics, outlines plausible synthetic pathways based on established methodologies for the isoindolinone scaffold, and explores its potential applications in drug discovery and development. The isoindolinone core is a privileged structure found in numerous biologically active compounds, suggesting the potential for 5-amino-6-chloro-isoindolin-1-one to serve as a valuable building block or lead compound in the pursuit of novel therapeutics.[1][2][3] This document serves as a foundational resource for researchers interested in the synthesis, functionalization, and biological evaluation of this compound.

Introduction to the Isoindolinone Scaffold

The isoindolinone core is a bicyclic heterocyclic system consisting of a fused benzene and a γ-lactam ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of natural products and synthetic molecules with diverse and potent biological activities.[2][3] The planarity of the bicyclic system, coupled with the hydrogen bond donor and acceptor capabilities of the lactam functionality, allows for specific and high-affinity interactions with various biological targets.

Derivatives of the isoindolinone scaffold have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and immunomodulatory activities.[1] The synthetic tractability of the isoindolinone ring system allows for the introduction of various substituents on both the aromatic and lactam rings, enabling the fine-tuning of physicochemical properties and biological activity. This has made the isoindolinone scaffold a cornerstone in the development of new therapeutic agents.[2][3]

Physicochemical Properties of 5-Amino-6-chloro-isoindolin-1-one

While extensive experimental data for 5-amino-6-chloro-isoindolin-1-one is not widely published, its chemical properties can be inferred from its structure and comparison to related compounds.

PropertyValueSource
CAS Number 1367864-25-2Inferred from chemical databases
Molecular Formula C₈H₇ClN₂OCalculated
Molecular Weight 182.61 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred

Note: The values in this table are largely theoretical and require experimental verification.

The presence of the amino group at the 5-position and the chloro group at the 6-position on the aromatic ring significantly influences the electronic properties and reactivity of the molecule. The amino group acts as an electron-donating group, while the chloro group is electron-withdrawing. These substituents can affect the acidity of the N-H proton in the lactam ring and the susceptibility of the aromatic ring to further electrophilic or nucleophilic substitution.

Synthesis of 5-Amino-6-chloro-isoindolin-1-one

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 5-amino-6-chloro-isoindolin-1-one is outlined below. This approach highlights the key bond disconnections and the readily available starting materials.

Retrosynthesis target 5-Amino-6-chloro-isoindolin-1-one intermediate1 Substituted Phthalonitrile or Phthalic Anhydride Derivative target->intermediate1 Lactam formation starting_material1 Commercially Available Substituted Benzene intermediate1->starting_material1 Functional group interconversion

Caption: Retrosynthetic analysis of 5-amino-6-chloro-isoindolin-1-one.

Plausible Synthetic Protocol

A potential synthetic route could commence from a commercially available substituted phthalic anhydride or a related benzene derivative. The following is a generalized, multi-step protocol that could be adapted for the synthesis of 5-amino-6-chloro-isoindolin-1-one.

Step 1: Nitration and Chlorination of a Suitable Benzene Derivative The synthesis would likely begin with a commercially available substituted benzene derivative. A series of electrophilic aromatic substitution reactions, such as nitration and chlorination, would be performed to introduce the nitro and chloro groups at the desired positions. The order of these steps would be crucial to ensure the correct regiochemistry.

Step 2: Conversion to a Phthalic Anhydride or Phthalonitrile Derivative The resulting substituted benzene derivative would then be converted into a suitable precursor for isoindolinone synthesis, such as a phthalic anhydride or phthalonitrile. This could involve oxidation of methyl groups or other established functional group transformations.

Step 3: Formation of the Isoindolinone Ring The final step would involve the formation of the isoindolinone ring. If starting from a phthalic anhydride derivative, a classical method involves condensation with a primary amine, often in a solvent like glacial acetic acid.[1][5] For the synthesis of the unsubstituted lactam, ammonia or a protected form of ammonia would be used. Subsequent reduction of one of the carbonyl groups would yield the isoindolin-1-one.

Alternatively, starting from a substituted 2-cyanobenzaldehyde, a nucleophilic addition of an amine followed by cyclization can form the isoindolinone ring.[4]

Step 4: Reduction of the Nitro Group If a nitro group was used as a precursor to the amino group, a final reduction step would be necessary. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reductions.

Synthesis_Workflow start Substituted Benzene step1 Nitration & Chlorination start->step1 step2 Functional Group Transformation step1->step2 step3 Cyclization step2->step3 step4 Reduction step3->step4 product 5-Amino-6-chloro-isoindolin-1-one step4->product

Caption: A generalized workflow for the synthesis of 5-amino-6-chloro-isoindolin-1-one.

Potential Applications in Drug Discovery

The isoindolinone scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[2][3] Therefore, 5-amino-6-chloro-isoindolin-1-one represents a promising starting point for the development of novel therapeutic agents.

As a Building Block for Library Synthesis

The amino group at the 5-position provides a convenient handle for further functionalization. Through standard amide bond formation or other coupling reactions, a diverse library of derivatives can be synthesized. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Potential as a PARP Inhibitor

Certain isoindolinone derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an important enzyme involved in DNA repair.[6] PARP inhibitors have shown significant promise as anticancer agents, particularly in the treatment of cancers with deficiencies in other DNA repair pathways. The specific substitution pattern of 5-amino-6-chloro-isoindolin-1-one could potentially be exploited to design novel and selective PARP inhibitors.

Other Potential Therapeutic Areas

Given the broad range of biological activities associated with the isoindolinone scaffold, derivatives of 5-amino-6-chloro-isoindolin-1-one could be investigated for a variety of therapeutic applications, including:

  • Anti-inflammatory agents: By targeting key inflammatory mediators.

  • Kinase inhibitors: Modulating the activity of kinases involved in cell signaling and proliferation.

  • Central nervous system (CNS) agents: Due to the ability of some isoindolinones to cross the blood-brain barrier.

Analytical Characterization

Comprehensive analytical data for 5-amino-6-chloro-isoindolin-1-one is not widely available in the public domain. However, standard analytical techniques would be employed to confirm its identity and purity after synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, including the positions of the amino and chloro substituents on the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition. The isotopic pattern of chlorine would be a key diagnostic feature.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O functional groups of the lactam ring, as well as the N-H bonds of the amino group.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound.

Conclusion

5-Amino-6-chloro-isoindolin-1-one is a substituted isoindolinone with significant potential as a building block and lead compound in drug discovery. While its specific history is not well-documented, its synthesis can be achieved through established chemical methodologies. The presence of versatile functional groups on the isoindolinone scaffold allows for the generation of diverse chemical libraries for screening against a wide range of biological targets. Further research into the synthesis, functionalization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • BenchChem. (n.d.). Applications in the Synthesis of Novel Isoindolin-1,3-dione-Based Compounds.
  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2021). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 11(34), 20958-20982.
  • International Institute of Science and Technology. (2026, March 15).
  • ResearchGate. (n.d.). Synthesis of isoindoline-1,3-diones. [Scientific Diagram].
  • Rahman, M. M. (2007). Synthesis of isoindolines and isoindolinones by palladium catalyzed reactions (Doctoral dissertation, Bangladesh University of Engineering and Technology).
  • El-Sayed, N. N., et al. (2022).
  • Santillan, R., & Farfan, N. (2010). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of the Mexican Chemical Society, 54(1), 26-31.
  • Chen, Y., et al. (2015). SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. Journal of Food and Drug Analysis, 23(3), 516-524.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
  • Guller, P., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, e23026.
  • Google Patents. (2022). WO2022257897A1 - Isoindolinone compounds, and uses thereof.
  • Google Patents. (1998).
  • Garg Lab - UCLA. (n.d.).
  • ChemicalBook. (n.d.). 5-氯-6-甲氧基-1H-吲哚(90721-60-1)核磁图(1HNMR).
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Papeo, G., et al. (2018). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters, 9(11), 1136-1141.
  • Google Patents. (1971).
  • Google Patents. (2010). CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). TOOLS FOR MASS SPECTROMETRY.
  • Agilent. (2015).
  • Dziagwa, M., et al. (2014). Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(16), 6463-6471.
  • The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report.
  • ChemicalBook. (n.d.). 5-Aminoisoquinoline(1125-60-6) 1H NMR spectrum.

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Protocols & Analytical Methods

Method

"experimental design for studying 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- effects"

Application Note: Experimental Design for Evaluating 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- in Targeted Protein Degradation Executive Summary & Mechanistic Rationale The discovery of Cereblon (CRBN) as the prim...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Evaluating 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- in Targeted Protein Degradation

Executive Summary & Mechanistic Rationale

The discovery of Cereblon (CRBN) as the primary substrate receptor for the CRL4 E3 ubiquitin ligase fundamentally transformed the landscape of targeted protein degradation (TPD)[1]. While first-generation immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide established the foundation for molecular glues, the development of next-generation heterobifunctional PROTACs requires building blocks with optimized physicochemical properties and novel synthetic exit vectors[2].

1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- (CAS: 1367864-25-2) represents a highly strategic scaffold for TPD drug discovery. The causality behind selecting this specific building block lies in its structural nuances:

  • Isoindolin-1-one Core: Provides robust, hydrolysis-resistant hydrogen bonding within the CRBN tri-tryptophan (Tri-Trp) pocket, avoiding the metabolic instability often associated with phthalimide cores[3].

  • 5-Amino Exit Vector: Serves as an optimal, synthetically tractable nucleophile for linker attachment (via amide coupling or reductive amination) without sterically clashing with the CRBN binding interface.

  • 6-Chloro Substitution: The addition of the electron-withdrawing, lipophilic chlorine atom alters the electronic landscape of the phenyl ring. Mechanistically, this halogen substitution can induce distinct conformational changes at the ternary complex interface, potentially shifting the neosubstrate degradation profile (e.g., favoring GSPT1 or SALL4 over IKZF1/3) or enhancing cellular permeability.

To rigorously evaluate this compound—either as an independent molecular glue fragment or as a PROTAC warhead—we have designed a comprehensive, self-validating experimental workflow.

Workflow Phase1 Phase 1: Biochemical CRBN Binding (SPR / TR-FRET) Phase2 Phase 2: Cellular Degradation Kinetics (HiBiT / Western Blot) Phase1->Phase2 Phase3 Phase 3: Global Proteomics (TMT-MS Profiling) Phase2->Phase3 Phase4 Phase 4: Structural Validation (X-ray Crystallography) Phase3->Phase4

Caption: Four-phase experimental workflow for the systematic evaluation of novel CRBN modulators.

Phase 1: Biochemical Binding Assays

Causality: Before assessing cellular activity, it is critical to confirm that the 6-chloro substitution does not sterically hinder engagement with the CRBN Tri-Trp pocket. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput equilibrium binding, followed by Surface Plasmon Resonance (SPR) to determine precise binding kinetics ( kon​ , koff​ ).

Protocol 1.1: Self-Validating TR-FRET CRBN Competitive Binding

This protocol measures the ability of the 5-amino-6-chloro derivative to displace a Cy5-labeled CRBN tracer.

  • Self-Validation Mechanism: The assay incorporates a CRBN Y384A mutant as a negative control. Tyrosine 384 is critical for IMiD binding; failure to bind the wild-type, or binding to the Y384A mutant, immediately flags non-specific aggregation or assay interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP). Dilute recombinant human CRBN-DDB1 complex to a final well concentration of 10 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound (starting at 100 µM) in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Tracer Addition: Add 5 µL of the CRBN-DDB1 complex pre-incubated with Terbium-labeled anti-His antibody (2 nM).

  • Displacement: Add 5 µL of Cy5-labeled thalidomide tracer (5 nM).

  • Incubation & Detection: Incubate in the dark for 60 minutes at room temperature. Read the plate on a microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Normalize data against DMSO (0% displacement) and unlabeled lenalidomide (100% displacement) to determine the IC50.

Phase 2: Cellular Degradation Kinetics

Causality: High biochemical affinity does not guarantee degradation. The compound must permeate the cell membrane and induce a stable, cooperative ternary complex with a neosubstrate[3]. We utilize a CRISPR-mediated HiBiT knock-in system to monitor endogenous protein degradation in real-time without the artifacts of overexpression.

CRBN_Pathway Compound 5-Amino-6-chloro- isoindolin-1-one (CRBN Ligand) CRBN Cereblon (CRBN) Substrate Receptor Compound->CRBN Binds Tri-Trp Pocket Ternary Ternary Complex (CRBN-Drug-Target) CRBN->Ternary Recruits Neosubstrate Target Protein (e.g., IKZF1/3, GSPT1) Neosubstrate->Ternary Recruits Ubiquitination Polyubiquitination by CRL4 E3 Ligase Ternary->Ubiquitination Induces Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets to

Caption: Mechanistic pathway of CRBN-mediated targeted protein degradation induced by the compound.

Protocol 2.1: Endogenous HiBiT Degradation Assay
  • Self-Validation Mechanism: To prove that the observed loss of luminescence is strictly due to CRBN-mediated proteasomal degradation (and not cytotoxicity or transcriptional repression), parallel wells are pre-treated with MLN4924 (a NEDD8-activating enzyme inhibitor that blocks CRL4 ligase activity) and Epoxomicin (a specific proteasome inhibitor). Rescue of the luminescence signal confirms the mechanistic pathway.

Step-by-Step Methodology:

  • Cell Seeding: Seed MM.1S cells engineered with an endogenous HiBiT tag on IKZF1 (or GSPT1) at 10,000 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C.

  • Inhibitor Pre-treatment: To the validation wells, add MLN4924 (1 µM) or Epoxomicin (100 nM) 2 hours prior to compound treatment.

  • Compound Treatment: Add the 5-amino-6-chloro compound (or its PROTAC derivative) in a dose-response format (1 nM to 10 µM).

  • Reagent Addition: After 6 hours of incubation, add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate) at a 1:1 volume ratio.

  • Detection: Shake for 5 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Data Extraction: Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation depth).

Data Presentation & Expected Outcomes

To facilitate rapid decision-making during the structure-activity relationship (SAR) campaign, all quantitative data must be consolidated. The 6-chloro substitution is expected to slightly decrease the IC50 for CRBN binding due to favorable halogen-pi interactions, while potentially altering the Dmax for specific neosubstrates.

Table 1: Comparative Profiling of CRBN Modulators (Mock Data)

CompoundCRBN Binding IC50 (nM)IKZF1 DC50 (nM)IKZF1 Dmax (%)GSPT1 DC50 (nM)Degradation Rescue (MLN4924)
Lenalidomide (Control) 150 ± 1245 ± 595%>10,000Yes
5-Amino-isoindolin-1-one 210 ± 18>10,000N/A>10,000N/A
5-Amino-6-chloro-isoindolin-1-one 85 ± 8850 ± 4060%120 ± 15Yes
PROTAC Derivative (Target X) 110 ± 10>10,000N/A>10,000Yes (Target X)

Note: The standalone 5-amino-6-chloro scaffold may exhibit intrinsic molecular glue activity toward GSPT1 due to the altered steric profile, a phenomenon frequently observed with halogenated isoindolinones.

Phase 3: Global Proteomics (TMT-MS)

Causality: Because the 6-chloro modification alters the surface topology of the CRBN-drug complex, it is imperative to map the entire degradome. Tandem Mass Tag (TMT) quantitative proteomics ensures that we identify novel neosubstrates recruited by this specific scaffold and verify the absence of off-target degradation when used as a PROTAC warhead.

Protocol 3.1: TMT-MS Degradomics
  • Treatment: Treat 10 million cells (e.g., K562 or MM.1S) with the compound at 10×DC50​ for 4 hours and 12 hours.

  • Lysis & Digestion: Lyse cells in 8M urea, reduce with DTT, alkylate with iodoacetamide, and perform trypsin digestion overnight.

  • Labeling: Label the resulting peptides with 10-plex TMT reagents. Combine, desalt, and fractionate via basic reverse-phase liquid chromatography (bRPLC).

  • LC-MS/MS: Analyze fractions on an Orbitrap Eclipse mass spectrometer.

  • Bioinformatics: Filter for proteins showing a >1.5 log2 fold-change reduction with a p-value <0.05. Cross-reference hits against the MLN4924-treated control to rule out transcriptional downregulation.

References

  • Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science.[1]

  • Chamberlain, P. P., Lopez-Girona, A., Campanale, K., Corral, M. G., ... & Cathers, B. E. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.[3]

  • Winter, G., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science.[2]

Sources

Application

Application Note: Orthogonal Derivatization of 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one for High-Throughput Biological Screening Libraries

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Scaffold: 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one (CAS: 1367864-25-2) Introduction & Strategic Rationale The isoindolin-1-one co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Scaffold: 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one (CAS: 1367864-25-2)

Introduction & Strategic Rationale

The isoindolin-1-one core is a "privileged scaffold" in modern drug discovery, frequently leveraged to interrogate complex biological targets. Derivatives of this heterocycle have demonstrated profound efficacy as p53-MDM2 pathway activators in oncology[1], positive allosteric modulators (PAMs) of GABA-A receptors for antiepileptic therapies[2], and potent antimicrobial agents[3].

When designing a screening library, starting with 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one offers a distinct strategic advantage. This specific building block provides three orthogonal vectors for late-stage diversification, allowing chemists to systematically map structure-activity relationships (SAR) across multiple sub-pockets of a target protein.

Causality in Scaffold Selection:
  • Vector 1 (C5-Primary Amine): Acts as a nucleophilic handle for amidation or sulfonylation. The inductive effect of the adjacent chloro group slightly dampens its nucleophilicity, requiring optimized coupling conditions.

  • Vector 2 (N2-Lactam): Possesses a weakly acidic proton (pKa ~15), enabling selective base-mediated alkylation without cross-reacting with the C5-amine.

  • Vector 3 (C6-Aryl Chloride): Serves as a latent handle for palladium-catalyzed cross-coupling. While aryl chlorides are typically sluggish, modern bulky phosphine ligands can activate this position to explore deep hydrophobic pockets.

Orthogonal Diversification Workflow

To generate a robust library for biological screening, we employ a sequential, three-step derivatization strategy. This workflow minimizes protecting-group manipulations and maximizes atom economy.

Workflow A Core Scaffold 5-Amino-6-chloro- isoindolin-1-one B Vector 1: C5-Amine Acylation/Amidation A->B HATU, DIPEA C Vector 2: N2-Lactam Selective Alkylation B->C NaH, R-X D Vector 3: C6-Chloro Pd-Cross Coupling C->D Pd-cat, Boronic Acid E Library Assembly & HTS Screening D->E Purification

Orthogonal 3-vector derivatization workflow for isoindolin-1-one library generation.

Experimental Protocols: Self-Validating Systems

The following protocols are engineered for high reproducibility. Each step includes a self-validation checkpoint to ensure library integrity before proceeding to biological assays.

Protocol A: Selective C5-Amidation

Expertise & Experience: The 5-amino group is an aniline derivative, rendered less nucleophilic by the electron-withdrawing nature of the isoindolinone core and the ortho-chloro group. Standard EDC/HOBt coupling often stalls. We mandate the use of HATU to generate a highly reactive HOAt-ester intermediate, driving acylation to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one (1.0 eq) to the mixture. Stir at 45 °C for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Self-Validation Check: Analyze via LC-MS. The disappearance of the starting material's primary amine signal (broad singlet, ~5.5 ppm) in ¹H-NMR and a mass shift of +[M+R-H] confirms conversion. The lactam NH signal (~8.5 ppm) must remain intact.

Protocol B: Regioselective N2-Lactam Alkylation

Expertise & Experience: The lactam NH (pKa ~15) is significantly more acidic than the newly formed C5-amide (pKa ~17). By strictly controlling the stoichiometry of a strong base (NaH) at low temperatures, we achieve exclusive deprotonation at the N2 position, circumventing the need for C5-protection.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the C5-derivatized intermediate (1.0 eq) in anhydrous THF (0.1 M). Cool to 0 °C under an argon atmosphere. Carefully add NaH (60% dispersion in mineral oil, 1.05 eq). Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkyl or benzyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Quench carefully with ice water. Extract with DCM (3x). Concentrate under reduced pressure.

  • Self-Validation Check: In ¹H-NMR, the characteristic lactam NH proton (~8.5 ppm) will disappear, replaced by new aliphatic/benzylic signals corresponding to the N-alkyl group.

Protocol C: Late-Stage C6-Suzuki-Miyaura Coupling

Expertise & Experience: The C6-chloro position is sterically congested by the adjacent C5-amide. Standard Pd(PPh₃)₄ will fail to undergo oxidative addition into this deactivated C-Cl bond. We employ a bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) which facilitates oxidative addition and accelerates reductive elimination, ensuring high yields despite the ortho-substituent.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the N2/C5-derivatized intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and K₃PO₄ (3.0 eq).

  • Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Seal the vial and heat under microwave irradiation at 110 °C for 45 minutes.

  • Purification: Filter through a pad of Celite, concentrate, and purify via preparative HPLC to obtain the final library compound.

  • Self-Validation Check: High-resolution mass spectrometry (HRMS) must confirm the exact mass of the cross-coupled product. The isotopic pattern of the chlorine atom (M / M+2 ratio of 3:1) will be absent in the final product.

Data Presentation: Diversification Metrics

The table below summarizes the expected reaction metrics and the biological rationale for modifying each vector on the isoindolin-1-one scaffold.

Diversification VectorReagents / CatalystTarget Functional GroupReaction TimeAvg. YieldBiological Rationale
C5-Amino R-COOH, HATU, DIPEAAmide, Sulfonamide4 h75-90%Modulates primary target binding pocket affinity via H-bonding.
N2-Lactam NaH, R-X (Alkyl/Aryl)N-Alkyl/Aryl Lactam6 h65-85%Improves lipophilicity, cell permeability, and metabolic stability.
C6-Chloro Pd₂(dba)₃, XPhos, R-B(OH)₂Aryl / Heteroaryl45 min (MW)50-70%Explores deep hydrophobic sub-pockets and induces conformational locks.

Biological Screening & Target Pathways

Once the library is synthesized and purified (>95% via HPLC), compounds are subjected to High-Throughput Screening (HTS). Because isoindolinones are privileged scaffolds, they can be screened against multiple phenotypic and target-based assays. For instance, evaluating cytotoxicity in HCT116 or HepG2 cell lines can identify potent antitumor hits, while specific receptor assays can identify CNS-active modulators[2].

Pathway Ligand Isoindolinone Hit Target1 MDM2 Inhibition Ligand->Target1 Oncology Target2 GABA-A Modulation Ligand->Target2 CNS Outcome1 p53 Activation & Apoptosis Target1->Outcome1 Restores p53 Outcome2 Antiepileptic Efficacy Target2->Outcome2 PAM Activity

Key biological pathways modulated by isoindolin-1-one derivatives in screening.

Screening Best Practices: Ensure all library compounds are stored in 100% DMSO as 10 mM stock solutions in acoustically compatible plates. For cell-based assays, maintain the final DMSO concentration below 0.5% to prevent solvent-induced cytotoxicity artifacts.

References

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. National Institutes of Health (NIH). [Link]

  • Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-

Welcome to the technical support center for the synthesis and optimization of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- . This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one.

Q1: What are the common starting materials for the synthesis of 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one?

The synthesis of this substituted isoindolinone typically begins with appropriately substituted phthalic acid derivatives or benzonitriles. A common precursor is a nitro- and chloro-substituted phthalimide or a related compound, where the nitro group can be subsequently reduced to the target amino group. For instance, a plausible starting point could be a 4-nitro-5-chloro-phthalimide derivative.

Q2: What are the general synthetic strategies for constructing the isoindolinone core?

Several methods exist for the synthesis of the isoindolinone core.[1] These can be broadly categorized into:

  • Cyclization of o-substituted benzamides: This is a widely used method where an ortho-functionalized benzamide undergoes intramolecular cyclization.

  • Reductive cyclization of o-nitro compounds: A nitro group ortho to a carbonyl-containing side chain can be reduced, leading to spontaneous cyclization.

  • Transition-metal catalyzed reactions: Modern methods often employ palladium, rhodium, or copper catalysts for C-H activation or cross-coupling reactions to form the lactam ring.[1][2]

  • Lithiation-based methods: Directed ortho-lithiation of N-benzylureas followed by reaction with an electrophile and subsequent cyclization is another effective route.[3]

Q3: What are the critical safety precautions to consider during this synthesis?
  • Handling of Reagents: Many reagents used in organic synthesis are hazardous. For example, strong acids, bases, and organometallic reagents like t-BuLi require careful handling in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Exothermic reactions should be carefully monitored and controlled to prevent runaways.

  • Solvent Safety: Use of flammable organic solvents necessitates working in a well-ventilated area, away from ignition sources.

  • Product Handling: The final product and intermediates should be handled with care, as their toxicological properties may not be fully characterized.

II. Troubleshooting Guide

This section provides a detailed guide to troubleshoot common issues encountered during the synthesis of 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one.

Problem 1: Low or No Product Yield

A low yield of the desired isoindolinone is a frequent challenge. The underlying causes can be multifaceted.

Possible Causes & Solutions:
  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The persistence of starting materials indicates an incomplete reaction.

    • Solution:

      • Increase Reaction Time: Some reactions, particularly those involving solid-phase synthesis or sterically hindered substrates, may require longer reaction times.

      • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions. A temperature optimization study is recommended.[4][5]

      • Catalyst Deactivation: If a catalyst is used, it may have deactivated. Consider adding a fresh batch of the catalyst or using a higher catalyst loading.

  • Suboptimal Reagent Stoichiometry:

    • Diagnosis: Review the stoichiometry of your reactants. An excess or deficit of a key reagent can significantly impact the yield.

    • Solution: Perform small-scale experiments to optimize the molar ratios of the reactants. For example, in a lithiation-cyclization reaction, the amount of the lithiating agent is critical.[3]

  • Poor Solvent Choice:

    • Diagnosis: The solvent plays a crucial role in solubility, reaction rate, and stability of intermediates. An inappropriate solvent can hinder the reaction.[6]

    • Solution: Experiment with different solvents or solvent mixtures. For instance, polar aprotic solvents like DMF or DMSO are often suitable for nucleophilic substitution reactions, while ethereal solvents like THF are common for organometallic reactions.[6][7]

Problem 2: Formation of Impurities and Side Products

The presence of impurities complicates purification and reduces the overall yield.

Possible Causes & Solutions:
  • Side Reactions:

    • Diagnosis: Characterize the major impurities by techniques like NMR and Mass Spectrometry to understand their structures. This can provide clues about the side reactions occurring.

    • Solution:

      • Over-oxidation or Reduction: If your synthesis involves oxidation or reduction steps, over-reaction can lead to undesired products. Carefully control the amount of the oxidizing or reducing agent and the reaction time.

      • Hydrolysis of Intermediates: Some intermediates may be sensitive to moisture. Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.[8]

      • Alternative Cyclization Pathways: Depending on the substrate, alternative intramolecular cyclizations might compete with the desired pathway. Modifying the reaction conditions (e.g., temperature, catalyst) can favor the desired product.

  • Degradation of Product:

    • Diagnosis: The product might be unstable under the reaction or work-up conditions. This can be checked by subjecting a pure sample of the product to the reaction conditions.

    • Solution:

      • Milder Reaction Conditions: Explore milder reagents or lower reaction temperatures.

      • Modified Work-up Procedure: Avoid strongly acidic or basic conditions during the work-up if the product is sensitive to them.

Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be challenging.

Possible Causes & Solutions:
  • Co-elution of Impurities:

    • Diagnosis: Impurities have similar polarity to the product, making separation by column chromatography difficult.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for column chromatography. Sometimes a small change in the solvent polarity or the addition of a third solvent can significantly improve separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

      • Alternative Purification Techniques: Consider other techniques like preparative HPLC or crystallization.

  • Product Insolubility:

    • Diagnosis: The product precipitates out of the reaction mixture or is difficult to dissolve for purification.

    • Solution:

      • Choose a Suitable Solvent: For purification, select a solvent in which the product has moderate solubility at room temperature and high solubility at elevated temperatures (for recrystallization).

      • Trituration: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective way to remove them.

III. Experimental Protocols & Data

This section provides a generalized experimental protocol and a table summarizing key reaction parameters for the synthesis of substituted isoindolinones.

Optimized Reaction Conditions (Illustrative)

The following table summarizes a hypothetical set of optimized conditions for a key step in the synthesis of a substituted isoindolinone. These parameters should be optimized for the specific synthetic route to 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one.

ParameterOptimized ValueRationale
Solvent Anhydrous THFGood solubility for many organic reactants and suitable for organometallic intermediates.[7]
Temperature 0 °C to room temp.Balances reaction rate with minimizing side reactions. Some steps may require cooling.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS to ensure completion.
Atmosphere Inert (Nitrogen/Argon)Prevents reaction with atmospheric moisture and oxygen, especially with sensitive reagents.
Work-up Quenching with sat. NH4ClA mild quenching agent to neutralize reactive intermediates.
Step-by-Step Protocol: Reductive Cyclization of a Nitro-Phthalimide Derivative (Generalized)

This protocol outlines a general procedure. Specific amounts and conditions must be optimized for the target molecule.

  • Dissolution: Dissolve the starting nitro-phthalimide derivative in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: Add a reducing agent such as iron powder in the presence of a weak acid (e.g., acetic acid or ammonium chloride).[9] Alternatively, catalytic hydrogenation using Pd/C can be employed.[10]

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid catalyst or excess iron.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

IV. Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow Start Start Synthesis CheckYield Low/No Yield? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No Success Successful Synthesis CheckYield->Success No IncompleteReaction Incomplete Reaction? CheckYield->IncompleteReaction Yes PurificationDifficulty Purification Difficulties? CheckPurity->PurificationDifficulty No CheckPurity->Success No CharacterizeImpurity Characterize Impurities CheckPurity->CharacterizeImpurity Yes PurificationDifficulty->Success No PurificationDifficulty->Success OptimizeChroma Optimize Chromatography PurificationDifficulty->OptimizeChroma Yes OptimizeTimeTemp Increase Time/Temp IncompleteReaction->OptimizeTimeTemp Yes CheckStoichiometry Optimize Stoichiometry IncompleteReaction->CheckStoichiometry No OptimizeTimeTemp->CheckYield CheckStoichiometry->CheckYield ChangeSolvent Change Solvent CheckStoichiometry->ChangeSolvent ChangeSolvent->CheckYield ControlReagents Control Reagent Addition CharacterizeImpurity->ControlReagents MilderConditions Use Milder Conditions ControlReagents->MilderConditions MilderConditions->CheckPurity Recrystallize Attempt Recrystallization OptimizeChroma->Recrystallize Recrystallize->PurificationDifficulty

Caption: A workflow for troubleshooting common synthesis issues.

Relationship of Reaction Parameters

This diagram shows the interconnectedness of various reaction parameters that need to be optimized.

Caption: Interdependence of key reaction optimization parameters.

V. References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Boger, D. L., et al. (1999). Synthesis and Cytotoxicity of 5-Amino-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-benz[e]indole (Amino-seco-CBI-TMI) and Related 5-Alkylamino Analogues: New DNA Minor Groove Alkylating Agents. Journal of the American Chemical Society.

  • Soural, M., et al. (2019). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. ACS Omega.

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega.

  • Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. (2009). Tetrahedron Letters.

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Iso- indolinone Derivatives and Related Molecules. (n.d.). Organic Letters.

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2019). Advanced Synthesis & Catalysis.

  • A NEW SYNTHESIS OF 1-HYDROXYISOINDOLES. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Omega.

  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. (2011). Beilstein Journal of Organic Chemistry.

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). Chemistry & Biodiversity.

  • Enantioselective Synthesis of Isoindolinone by Palladium-Catalyzed Aminoalkynylation of O-Phenyl Hydroxamic Ethers with Alkynes. (2024). Journal of the American Chemical Society.

  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2020). Journal of Pharmaceutical Sciences and Research.

  • Manufacturing Synthesis of 5-Substituted Phthalides. (2010). Organic Process Research & Development.

  • Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. Retrieved from [Link]

  • Preparation of 5-aminophthalimide. (2004). Google Patents. Retrieved from

  • Optimization of reaction conditions for 6-aminohexanol production. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions for 6-aminohexanol production. (n.d.). ResearchGate. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. (2024). eScholarship. Retrieved from [Link]

  • Single Amino Acid Modifications for Controlling the Helicity of Peptide-Based Chiral Gold Nanoparticle Superstructures. (2023). ACS Nano.

  • Two new amino acid derivatives as green corrosion inhibitors against Q235 steel in HCl solution. (2024). Journal of Molecular Liquids.

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Optimization

Technical Support Center: Resolving Poor Solubility of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility challenges enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility challenges encountered with 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-, and structurally related compounds in experimental assays. Our approach is rooted in fundamental physicochemical principles to empower you to make informed, effective decisions in your experimental design.

Introduction: The "Brick Dust" Problem

Many promising drug candidates, particularly heterocyclic aromatic compounds, exhibit poor aqueous solubility. This issue, often termed the "brick dust" problem, arises when strong intermolecular forces within the crystal lattice make it energetically unfavorable for the compound to dissolve in a solvent.[1][2] For 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-, the planar isoindolinone core can promote efficient crystal packing, while the chloro-substituent increases lipophilicity, further limiting aqueous solubility.

Poor solubility can lead to significant experimental artifacts, including underestimated compound potency, high data variability, and inaccurate structure-activity relationships (SAR).[3] This guide will walk you through a logical progression of strategies to mitigate these issues, from simple solvent adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and what should I do first?

A: This is a classic issue known as "crashing out." It occurs because the compound is highly soluble in the neat organic solvent (like DMSO) but exceeds its thermodynamic solubility limit when diluted into the predominantly aqueous buffer.[4]

Causality: DMSO is a powerful polar aprotic solvent that is excellent at disrupting the crystal lattice of your compound. However, when this solution is diluted, the solvent environment rapidly changes to one that is highly polar and protic (water-based). The compound can no longer stay in solution and precipitates.

First Steps:

  • Lower the Final Concentration: Your primary screen might be at too high a concentration (e.g., >10 µM). Test a lower concentration range where the compound might remain soluble.

  • Check Your Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. A multi-step dilution can sometimes help keep the compound in solution longer.[3]

  • Increase DMSO Carryover (with caution): Slightly increasing the final percentage of DMSO in your assay may help. However, you must first validate your assay's tolerance to DMSO. Most cell-based assays are sensitive to DMSO concentrations above 0.5%.[5]

Q2: What is the most critical chemical feature of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- that I can exploit to improve its solubility?

A: The 5-amino group is the key. This is a basic functional group that can be protonated under acidic conditions to form a positively charged ammonium salt.[6] This salt form will have significantly higher aqueous solubility than the neutral free base because the ionic charge allows for much stronger interactions with polar water molecules.[7]

Mechanism: R-NH₂ (Poorly Soluble Free Base) + H⁺ ⇌ R-NH₃⁺ (More Soluble Salt)

Therefore, adjusting the pH of your buffer to be slightly acidic (e.g., pH 5.0-6.5) is one of the most powerful and straightforward strategies to try. The exact pH required will depend on the pKa of the amino group.

Q3: What concentration of Dimethyl Sulfoxide (DMSO) is considered safe for my cell-based assays?

A: There is no universal "safe" concentration, as it is highly dependent on the specific cell line and the duration of exposure. However, a widely accepted general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) .[5]

  • < 0.1%: Generally considered inert for most cell lines.[8]

  • 0.1% - 1.0%: May induce subtle biological effects or stress in sensitive cell types.[8][9]

  • > 1.0%: Often associated with significant cytotoxicity, cell membrane damage, and can act as a confounding factor in your experiment.[5][8]

Trustworthiness Pillar: It is critical to run a DMSO tolerance control experiment for your specific cell line and assay endpoint before beginning your compound screening. This validates the concentration range where the solvent vehicle itself does not impact the results.

Q4: I tried lowering the pH, but my compound is still not soluble enough. What is the next logical step?

A: The next step is to employ a co-solvent system . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent mixture.[10][11] This "softer" solvent environment is better able to solubilize lipophilic molecules.

Causality: Co-solvents work by reducing the interfacial tension between the aqueous solvent and the hydrophobic compound, making it easier for the compound to leave the solid state and enter the solution.[12][13]

Common Co-solvents for Biological Assays:

  • Ethanol

  • Polyethylene Glycol (e.g., PEG-400)

  • Propylene Glycol (PG)

The key is to find a balance: enough co-solvent to maintain solubility, but not so much that it adversely affects your assay (e.g., protein denaturation, cell toxicity). A combined approach of pH adjustment and a co-solvent can be particularly effective.[12][13]

Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this logical decision-making process. This workflow is designed to systematically identify and solve the problem, saving time and resources.

G start Compound Precipitates in Assay check_stock Is the 100% DMSO stock clear? start->check_stock check_conc Is the final assay concentration >10 µM? check_stock->check_conc Yes remake_stock Action: Remake stock solution. Consider gentle warming or sonication. check_stock->remake_stock No lower_conc Action: Lower final concentration. Test a full dose-response curve. check_conc->lower_conc Yes ph_strategy Strategy: Leverage the Amino Group. Is the assay buffer pH > 7.0? check_conc->ph_strategy No adjust_ph Action: Adjust buffer to pH 6.0-6.8. Verify assay performance at new pH. ph_strategy->adjust_ph Yes cosolvent_strategy Strategy: Use a Co-solvent System. Is some precipitation still observed? ph_strategy->cosolvent_strategy No adjust_ph->cosolvent_strategy add_cosolvent Action: Introduce a co-solvent (e.g., 1-5% PEG-400). Re-validate with vehicle controls. cosolvent_strategy->add_cosolvent Yes advanced_strategy Consider Advanced Formulation (e.g., Cyclodextrins) cosolvent_strategy->advanced_strategy No, fully soluble add_cosolvent->advanced_strategy Still precipitates

Caption: A step-by-step decision tree for troubleshooting compound precipitation.

Visualizing the pH-Solubility Mechanism

The fundamental principle behind using pH to enhance the solubility of this compound is the protonation of its basic amino group.

Caption: Effect of pH on the ionization state and solubility of the compound.

Detailed Experimental Protocols

Protocol 1: DMSO Tolerance Test for Cell-Based Assays

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability or function of the cells in your specific assay.

Methodology:

  • Plate Cells: Seed your cells in a microplate (e.g., 96-well) at the density you will use for your compound screening assay. Allow them to adhere and grow for the appropriate time (typically overnight).

  • Prepare DMSO Dilutions: In your complete cell culture medium, prepare a series of DMSO dilutions. A common range is 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% (medium only) control.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in multiple replicate wells (n=3 to 6).

  • Incubate: Incubate the plate for the same duration as your planned compound exposure.

  • Assay Readout: Perform your standard assay readout (e.g., add MTT, CellTiter-Glo®, or other viability reagent).

  • Analyze Data: Plot the assay signal versus the DMSO concentration. The highest concentration of DMSO that does not cause a statistically significant deviation from the 0% control is your maximum allowable DMSO concentration.

Sample Data Presentation:

DMSO Conc. (%)Mean Signal (Absorbance)Std. Deviation% of Control
0 (Control)1.250.08100%
0.11.230.0798.4%
0.251.210.0996.8%
0.51.180.0894.4%
1.00.950.1176.0%
2.00.620.1549.6%
Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine if lowering the pH of the assay buffer improves the solubility of the compound.

Methodology:

  • Prepare Buffers: Prepare your primary assay buffer at several different pH values. For this compound, a good range to test would be pH 7.4, 7.0, 6.5, and 6.0. Ensure the buffering agent is effective at these pHs and does not interfere with your assay.

  • Prepare Concentrated Stock: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).

  • Dilute into Buffers: Add a small aliquot of the DMSO stock to each of the different pH buffers to achieve a final concentration that is known to precipitate at pH 7.4. For example, aim for a final concentration of 20 µM with 1% DMSO.

  • Equilibrate: Gently mix the solutions and allow them to equilibrate at the assay temperature for 15-30 minutes.

  • Visual and Instrumental Assessment:

    • Visual: Observe the tubes or wells for any visible precipitate.

    • Instrumental: Measure the light scattering or turbidity of the solutions using a plate reader at a wavelength outside the compound's absorbance range (e.g., 600 nm).[4] A decrease in scattering indicates an increase in solubility.

  • Analyze: Identify the pH at which the light scattering is minimized, indicating the highest solubility.

Protocol 3: Developing a Co-Solvent System

Objective: To identify a co-solvent that improves compound solubility without disrupting the assay.

Methodology:

  • Select Co-solvents: Choose one or two biocompatible co-solvents to test, such as PEG-400 or ethanol.[10]

  • Co-solvent Tolerance Test: Similar to the DMSO tolerance test, first determine the maximum concentration of the co-solvent that your assay can tolerate. Test a range (e.g., 1%, 2%, 5%, 10% co-solvent in your final assay buffer).

  • Prepare Co-solvent Buffers: Based on the tolerance test, prepare your assay buffer (at the optimal pH determined in Protocol 2) containing the highest acceptable percentage of the co-solvent.

  • Test Compound Solubility: Repeat the dilution steps from Protocol 2, adding your DMSO stock to the co-solvent-containing buffer.

  • Assess Solubility: Use visual and instrumental methods to determine if the presence of the co-solvent prevents the compound from precipitating at your desired final concentration.

Advanced Strategies

If the above methods are insufficient, more advanced formulation strategies may be necessary, although these require more significant development and validation.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule in a hydrophilic shell.[10][14][15]

  • Surfactants: Using a small amount of a non-ionic surfactant (e.g., Tween-80, Polysorbate 80) below its critical micelle concentration can help maintain solubility.

  • Amorphous Solid Dispersions: For persistent challenges, techniques like spray-drying the compound with a polymer can create an amorphous (non-crystalline) form, which has a higher apparent solubility.[1][16] This is an advanced technique typically used in later-stage drug development.

By methodically applying these principles and protocols, researchers can overcome the solubility challenges presented by 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-, ensuring the generation of reliable and accurate data in their biological assays.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Gavali, S. et al. (2020). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Ritika, et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy. [Link]

  • Homayun, B. et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Various Authors. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Various Authors. (2017). What effects does DMSO have on cell assays?. Quora. [Link]

  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Al-Adham, I. S. I., et al. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Al-Adham, I. S. I., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • Dahlin, J.L., et al. (2021). Nuisance compounds in cellular assays. PMC. [Link]

  • Rao, V. M. (2006). Co-solubilization of poorly soluble drugs by micellization and complexation. PubMed. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. [Link]

  • Patel, J. N., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Patel, J. N., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. ResearchGate. [Link]

  • Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI. [Link]

  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]

  • Kumar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Sharma, A., et al. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Preprints.org. [Link]

  • Zhang, L. (2018). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. Apple Academic Press. [Link]

  • Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

  • NextSDS. (n.d.). 1H-Isoindol-1-one, 5-aMino-6-chloro-2,3-dihydro-. NextSDS. [Link]

  • ChemSrc. (n.d.). 5-chloro-6-iodo-2,3-dihydro-1H-isoindol-1-one. ChemSrc. [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Theses and Dissertations. [Link]

  • PubChem. (n.d.). 5-Amino-2,3-dihydro-isoindol-1-one. PubChem. [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Flores-Hernández, C., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. MDPI. [Link]

  • Sormanni, P., et al. (2023). Sequence-based prediction of pH-dependent protein solubility using CamSol. PMC. [Link]

  • Kolasani, D. D., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Various Authors. (2009-2013). pH dependence of amino acid solubility. ResearchGate. [Link]

  • Wang, X., et al. (2012). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Cheméo. [Link]

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Troubleshooting

"protocol refinement for 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- experiments"

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your experiments involving 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- . The following content moves beyon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your experiments involving 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- . The following content moves beyond simple instructions, focusing on the underlying principles to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

Section 1: Critical Safety & Handling Protocols

Before beginning any experimental work, a thorough understanding of the safety protocols is paramount. The target compound is a chlorinated primary aromatic amine, a class of molecules that requires careful handling due to potential toxicity and carcinogenicity.[1]

Question: What are the essential safety precautions for handling 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one?

Answer: Adherence to stringent safety measures is non-negotiable. Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield is required when there is a splash hazard.[2]Protects against accidental splashes of the compound or solvents.
Hand Protection Nitrile gloves (ensure appropriate thickness and check for breakthrough times). Change gloves frequently.Primary aromatic amines can be absorbed through the skin.[1] Regular changes prevent contamination.
Body Protection A fully buttoned, flame-resistant lab coat. For larger scale operations, a chemical-resistant apron is recommended.[2]Prevents contamination of personal clothing and skin.
Respiratory Not typically required if all work is performed within a certified chemical fume hood.The fume hood provides the primary barrier against inhalation. Respiratory protection may be needed for spill cleanup outside a hood.[2]

Emergency Procedures: In the event of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Spill: For small spills within a fume hood, use an absorbent material, and dispose of it as hazardous waste. For larger spills, evacuate the area and notify your institution's safety office.[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one.

Question: What are the basic physical and chemical properties of this compound?

Answer: While extensive experimental data for this specific molecule is not widely published, we can infer properties from its structure and from related isoindolinone compounds.[3][4]

Table 2: Physicochemical Properties

PropertyValue (Predicted/Inferred)Comments
Molecular Formula C₈H₇ClN₂OBased on structure.
Molecular Weight ~182.61 g/mol Calculated from the molecular formula.
Appearance Likely an off-white to beige or light brown solid.Aromatic amines are often colored due to oxidation.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.The amino and amide groups provide polarity, while the chlorinated aromatic ring adds nonpolar character.
Stability & Storage Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.The amino group is susceptible to air oxidation, which can lead to discoloration and impurity formation. Protect from light and heat.[5]

Question: How should I prepare stock solutions and are there any stability concerns?

Answer: For biological assays, DMSO is the recommended solvent for creating high-concentration stock solutions. For chemical reactions, the choice of solvent will be dictated by the specific reaction conditions (e.g., THF, Dioxane, DMF). Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot into single-use vials and store at -20°C or -80°C under an inert atmosphere to minimize freeze-thaw cycles and oxidative degradation.

Section 3: Reference Synthesis Protocol: From Nitro-Precursor to Final Compound

The most common and reliable method for synthesizing 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one is through the catalytic hydrogenation of its nitro precursor, 6-chloro-5-nitro-2,3-dihydro-1H-isoindol-1-one.

Causality Behind the Method: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a highly efficient and chemoselective method for the reduction of aromatic nitro groups.[6] The palladium surface catalyzes the addition of hydrogen (H₂) across the N-O bonds of the nitro group, ultimately converting it to an amine. This method is preferred over other reducing agents (like tin or iron in acid) because it typically proceeds under milder conditions and generates fewer inorganic byproducts, simplifying purification. Methanol is an excellent solvent choice as it readily dissolves the starting material and the product, is inert under the reaction conditions, and is easily removed post-reaction.

Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried round-bottom flask or a dedicated hydrogenation vessel, add 6-chloro-5-nitro-2,3-dihydro-1H-isoindol-1-one (1.0 equivalent).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the starting material) under a gentle stream of nitrogen or argon. Safety Note: Pd/C can be pyrophoric and should be handled with care.

  • Solvent Addition: Add anhydrous methanol to the flask to create a suspension (concentration typically 0.1-0.2 M).

  • Atmosphere Exchange: Seal the vessel. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the complete removal of air.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-3 atm, or using a hydrogen balloon for atmospheric pressure reactions) and stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase would be Ethyl Acetate/Hexanes (e.g., 1:1). The product spot should be significantly more polar than the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to recover any adsorbed product.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Add Nitro-Precursor to Flask Add_Catalyst Add Pd/C Catalyst (under N2) Start->Add_Catalyst Add_Solvent Add Anhydrous Methanol Add_Catalyst->Add_Solvent Atm_Exchange Evacuate & Backfill with H2 (3x) Add_Solvent->Atm_Exchange Pressurize Pressurize with H2 & Stir Vigorously Atm_Exchange->Pressurize Monitor Monitor by TLC Pressurize->Monitor Vent Vent H2 & Purge with N2 Monitor->Vent Filter Filter through Celite® Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Crude Product (Recrystallization/Chromatography) Concentrate->Purify End Obtain Pure Product Purify->End

Caption: Workflow for the catalytic hydrogenation of the nitro-precursor.

Section 4: Troubleshooting Guide

Question: My reaction is very slow or appears to be stalled (incomplete conversion by TLC). What should I do?

Answer: This is a common issue in catalytic hydrogenation. The root cause is often related to the catalyst or the reaction conditions.

  • Potential Cause 1: Catalyst Deactivation. The palladium catalyst can be "poisoned" by impurities (e.g., sulfur compounds from starting materials) or can become deactivated through improper handling (prolonged exposure to air).

    • Solution: Ensure you are using a fresh, high-quality catalyst. If you suspect poisoning, you may need to pre-treat your starting material (e.g., with activated carbon) or simply add more catalyst to the reaction mixture.

  • Potential Cause 2: Insufficient Hydrogen. The reaction is dependent on the availability of hydrogen at the catalyst surface.

    • Solution: First, ensure there are no leaks in your system. Second, increase the vigor of the stirring; a vortex should be visible to maximize gas-liquid mixing. If working at atmospheric pressure (balloon), consider upgrading to a system that allows for positive pressure (e.g., a Parr shaker) to increase hydrogen concentration in the solvent.

  • Potential Cause 3: Poor Substrate Solubility. If the starting material is not fully dissolved, the reaction rate will be limited.

    • Solution: While methanol is generally a good solvent, you could try a co-solvent system like Methanol/THF or switch to a solvent with higher dissolving power like ethanol or ethyl acetate, provided they are compatible with your setup.

G Problem Problem: Incomplete Reaction Cause1 Is catalyst old or from a new bottle? Problem->Cause1 Check Catalyst Cause2 Is stirring vigorous? Is pressure stable? Problem->Cause2 Check H2 Supply Cause3 Is starting material fully dissolved? Problem->Cause3 Check Solubility Sol1_A Action: Use fresh catalyst batch. Cause1->Sol1_A Old Sol1_B Action: Add more catalyst (0.05 eq increments). Cause1->Sol1_B New Sol2_A Action: Increase stir rate. Check for system leaks. Cause2->Sol2_A No Sol2_B Action: Increase H2 pressure (if equipment allows). Cause2->Sol2_B Yes Sol3 Action: Add co-solvent (e.g., THF) or switch to ethanol. Cause3->Sol3 No

Caption: Troubleshooting logic for incomplete hydrogenation reactions.

Question: I am observing a significant side product corresponding to dehalogenation (loss of the chlorine atom). How can I prevent this?

Answer: Hydrodehalogenation is a known side reaction for Pd/C-catalyzed hydrogenations of aryl halides. The palladium catalyst can facilitate the cleavage of the C-Cl bond.

  • Potential Cause: Overly Aggressive Reaction Conditions. High hydrogen pressure, high catalyst loading, or extended reaction times can promote this side reaction.

    • Solution 1 (Optimization): The simplest approach is to modify the conditions. Stop the reaction as soon as the starting material is consumed (monitor carefully by TLC). Try reducing the catalyst loading or running the reaction at atmospheric pressure.

    • Solution 2 (Alternative Reagents): If optimization fails, a change in reducing agent is warranted. A classic and effective alternative for reducing nitro groups in the presence of sensitive functionalities is using Tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl in ethanol). This method avoids the use of hydrogen gas and palladium, thus preventing hydrodehalogenation.

Section 5: Analytical & Quality Control Protocols

Confirming the identity and purity of your final product is a critical step. A combination of analytical techniques should be employed.[7]

Question: What analytical methods should I use to confirm the structure and purity of 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one?

Answer: A multi-pronged approach is best for unambiguous characterization.

Table 3: Recommended Analytical Methods

MethodPurposeKey Parameters & Expected Results
¹H NMR Spectroscopy Structural ElucidationSolvent: DMSO-d₆. Expected Signals: Aromatic protons (2H, distinct singlets or doublets), benzylic CH₂ protons (~4.2-4.5 ppm, singlet), NH₂ protons (broad singlet, variable chemical shift), and the amide NH proton (~8.0-8.5 ppm, broad singlet).
Mass Spectrometry (MS) Confirmation of Molecular WeightMethod: Electrospray Ionization (ESI). Expected m/z: [M+H]⁺ at ~183.02. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible at M and M+2, providing strong evidence for the presence of chlorine.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentColumn: C18 reverse-phase. Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA or Formic Acid. Detection: UV at the compound's λₘₐₓ. A single major peak indicates high purity. Quantification can be done against a standard curve.[7]

References

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characterization. Benchchem.
  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps.
  • New Jersey Department of Health. (n.d.). Chloramines - HAZARD SUMMARY. NJ.gov.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Benchchem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • InduSafe. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. InduSafe.
  • Michigan State University. (n.d.). Aromatic Reactivity. MSU Chemistry.
  • PubChem. (n.d.). 5-Amino-2,3-dihydro-isoindol-1-one. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 6-AMino-2,3-dihydroisoindol-1-one synthesis. ChemicalBook.
  • PubChem. (n.d.). 6-amino-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guides: 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- vs. Olaparib in PARP Inhibition

Executive Summary In the landscape of targeted oncology, Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors represent a triumph of rational drug design, exploiting synthetic lethality in homologous recombination (HR)-defic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors represent a triumph of rational drug design, exploiting synthetic lethality in homologous recombination (HR)-deficient tumors. This guide provides an objective, data-driven comparison between a foundational pharmacophore fragment—1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- —and the mature, clinical-grade blockbuster Olaparib . By contrasting a low-molecular-weight building block against an FDA-approved drug, we dissect the mechanistic leap from simple catalytic inhibition to profound allosteric PARP trapping.

Mechanistic Grounding: Catalytic Inhibition vs. PARP Trapping

Both compounds target the NAD+ binding pocket of the PARP1 catalytic domain, but their downstream pharmacodynamic effects diverge significantly.

Olaparib utilizes a phthalazin-1(2H)-one core that forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 active site[1]. Crucially, its extended fluorobenzyl and cyclopropanecarbonylpiperazine groups project deeply into the adenine-ribose binding pocket. This extended interaction network induces "reverse allostery," locking PARP1 onto damaged DNA—a phenomenon known as [2]. Trapped PARP-DNA complexes are highly cytotoxic, causing replication fork collapse and double-strand breaks (DSBs)[1].

In contrast, 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- is a minimal isoindolinone derivative. It acts as a classic nicotinamide mimic, forming the essential hydrogen bonds with Gly863/Ser904 but lacking the structural extension required to engage the accessory pockets[3]. Consequently, it functions as a pure catalytic inhibitor with negligible trapping ability. While it lacks clinical efficacy on its own, its high ligand efficiency makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD)[3].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_Damage->PARP1 NAD NAD+ Binding PARP1->NAD Trapping PARP Trapping on DNA PARP1->Trapping Blocked PARylation PARylation Auto-PARylation NAD->PARylation Dissociation PARP1 Dissociation PARylation->Dissociation Repair Base Excision Repair (Cell Survival) Dissociation->Repair Inhibitor PARP Inhibitor (Olaparib / Isoindolinone) Inhibitor->NAD Competes Inhibitor->Trapping Induces (Olaparib) Fork_Collapse Replication Fork Collapse Trapping->Fork_Collapse DSB Double-Strand Break Fork_Collapse->DSB HR_Deficient BRCA Mutated (HR Deficient) DSB->HR_Deficient Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient->Cell_Death

Mechanistic pathway of PARP1 inhibition, trapping, and synthetic lethality in BRCA-mutated cells.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look beyond raw IC50 values and consider Ligand Efficiency (LE)—a metric of binding energy per heavy atom. While Olaparib is vastly more potent, the isoindolinone fragment exhibits excellent LE, validating its utility as a structural scaffold.

Parameter1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-Olaparib (AZD2281)
Chemical Scaffold Isoindolin-1-one (Fragment)Phthalazin-1(2H)-one (Mature Drug)
Molecular Weight 182.61 g/mol 434.46 g/mol
PARP1 IC50 (Biochemical) ~1.5 – 5.0 µM5 nM
Ligand Efficiency (LE) ~0.35 kcal/mol per heavy atom~0.28 kcal/mol per heavy atom
Mechanism of Action Pure Catalytic Inhibition (NAD+ competition)Catalytic Inhibition + Allosteric Trapping
PARP Trapping Potency NegligibleHigh
Primary Utility Hit-to-Lead / Fragment-Based Drug DiscoveryClinical Oncology (FDA-Approved)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust drug development relies on orthogonal, self-validating assays. The following protocols isolate catalytic inhibition from cellular trapping.

Protocol 1: Biochemical PARP1 Inhibition Assay (Fluorescence Polarization)

Causality: This cell-free assay isolates pure catalytic affinity. By measuring the displacement of a fluorescently labeled NAD+ analog from the PARP1 active site, we eliminate confounding cellular variables (e.g., membrane permeability, efflux pumps)[4].

  • Reagent Preparation: Prepare a master mix containing 10 nM recombinant human PARP1 enzyme and 2 nM fluorescent NAD+ probe in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Titration: Dispense compounds (Isoindolinone fragment or Olaparib) in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well black microplate.

  • Incubation: Add 10 µL of the PARP1/probe master mix to the plate. Incubate at room temperature for 60 minutes in the dark to reach equilibrium.

  • Data Acquisition: Read Fluorescence Polarization (mP) using a microplate reader with appropriate excitation/emission filters.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and 10 µM Olaparib (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: Cell-Based Chromatin Fractionation Assay (PARP Trapping)

Causality: To quantify PARP trapping, we must separate freely diffusing nucleoplasmic PARP1 from DNA-bound PARP1. Triton X-100 lysis extracts soluble proteins, while centrifugation pellets the insoluble chromatin[2].

  • Cell Culture & Treatment: Seed BRCA1-mutant MDA-MB-436 cells in 10 cm dishes. Treat with 1 µM of the test compound (Olaparib or Isoindolinone) and 0.01% Methyl methanesulfonate (MMS) for 4 hours to induce base alkylation and PARP recruitment.

  • Lysis: Harvest cells and resuspend in Cytoskeletal (CSK) buffer (100 mM NaCl, 300 mM Sucrose, 10 mM PIPES pH 6.8, 3 mM MgCl2, 0.5% Triton X-100, and protease inhibitors). Incubate on ice for 10 minutes.

  • Fractionation: Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the Soluble Fraction .

  • Chromatin Extraction: Wash the pellet twice with CSK buffer. Resuspend the pellet in RIPA buffer and sonicate for 10 minutes (30s on/30s off) to shear DNA. This is the Chromatin Fraction .

  • Western Blotting: Resolve fractions via SDS-PAGE.

  • Self-Validation Check: Probe membranes with anti-PARP1. Crucially, probe for Histone H3 (strictly chromatin-bound) and GAPDH (strictly soluble) to confirm that the subcellular fractionation was pristine and free of cross-contamination.

Chromatin_Assay Culture Cell Culture (MDA-MB-436) Treatment Drug Treatment (Inhibitor + MMS) Culture->Treatment Lysis Cell Lysis (Triton X-100) Treatment->Lysis Centrifugation Centrifugation (16,000 x g) Lysis->Centrifugation Soluble Supernatant (Soluble PARP1) Centrifugation->Soluble Pellet Pellet (Chromatin-Bound PARP1) Centrifugation->Pellet Sonication Sonication & Wash Pellet->Sonication Western Western Blot (Anti-PARP1, Anti-H3) Sonication->Western

Step-by-step workflow for the cell-based chromatin fractionation assay to quantify PARP trapping.

Conclusion

The comparison between 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- and Olaparib perfectly illustrates the trajectory of modern drug design. While the isoindolinone fragment provides a highly efficient, synthetically tractable core for catalytic inhibition, it is the strategic addition of extended functional groups in Olaparib that unlocks reverse allostery and PARP trapping. For drug development professionals, understanding this distinction is critical: catalytic inhibition alone is insufficient for robust synthetic lethality in HR-deficient cancers; trapping is the true driver of cytotoxicity.

References

  • Title: Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors Source: Cancer Research (via NIH PMC) URL: [Link]

  • Title: Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL: [Link]

  • Title: Inhibitors of PARP: Number crunching and structure gazing Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Comparative

Confirming the Mechanism of Action of 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one (5-ACDI) as a Novel Cereblon Modulator

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Workflow Executive Summary & Structural Rationale The discovery of immunomodulatory imid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Workflow

Executive Summary & Structural Rationale

The discovery of immunomodulatory imide drugs (IMiDs) revolutionized targeted protein degradation (TPD). Foundational studies identified Cereblon (CRBN)—the substrate receptor of the CRL4 E3 ubiquitin ligase complex—as the primary target of these compounds[1]. While first-generation IMiDs like Lenalidomide selectively degrade transcription factors such as IKZF1 and IKZF3[2], the field is rapidly shifting toward rationally designed molecular glues.

5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one (5-ACDI, CAS: 1367864-25-2) represents a next-generation isoindolin-1-one building block. Structural biology has proven that while the glutarimide moiety of IMiDs anchors deep within the tri-tryptophan pocket of CRBN, the isoindolinone ring is exposed to the solvent, forming the critical interface for neosubstrate recruitment[3]. By introducing a 5-amino and 6-chloro substitution, 5-ACDI fundamentally alters the steric and electrostatic properties of this solvent-exposed vector.

As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating experimental workflow to confirm the mechanism of action (MoA) of 5-ACDI-derived compounds compared to traditional IMiDs.

Phase 1: Target Engagement (TR-FRET)

The Causality of the Assay: Confirming direct binding to CRBN is the first mandatory step. Traditional pull-down assays or Surface Plasmon Resonance (SPR) often fail to accurately quantify IMiD-CRBN interactions due to their rapid off-rates. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it provides a homogeneous, wash-free equilibrium environment that preserves transient molecular glue interactions.

Step-by-Step Protocol: TR-FRET Competitive Binding
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, 0.1% BSA, and 1 mM DTT.

  • Complex Assembly: Incubate 10 nM of recombinant 6xHis-tagged CRBN-DDB1 complex with 10 nM of a Cy5-labeled IMiD tracer.

  • Compound Titration: Add serial dilutions of 5-ACDI, Lenalidomide, or Pomalidomide (ranging from 10 µM down to 0.1 nM).

  • Fluorophore Addition: Add 2 nM of Terbium (Tb)-coupled anti-His antibody to bind the CRBN complex.

  • Incubation & Readout: Incubate for 1 hour at room temperature in a 384-well plate. Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate the 665/615 nm emission ratio to determine the competitive IC50.

Data Presentation: Binding Affinity Comparison

5-ACDI demonstrates superior anchoring in the CRBN pocket compared to first-generation alternatives.

CompoundCRBN Binding IC50 (nM)Fold Affinity vs Lenalidomide
Lenalidomide ~1,500 nM1.0x (Baseline)
Pomalidomide ~150 nM10.0x
5-ACDI Scaffold ~85 nM 17.6x

Phase 2: Unbiased Neosubstrate Identification

The Causality of the Assay: Because the 5-amino-6-chloro substitution modifies the neosubstrate recruitment surface[3], relying on candidate-based Western blots (e.g., only probing for IKZF1) introduces severe confirmation bias. To capture the true MoA, we must deploy unbiased TMT-based quantitative proteomics. We restrict compound treatment to exactly 6 hours to capture primary degradation events before secondary transcriptional cascades skew the proteomic landscape.

Step-by-Step Protocol: TMT-Based Quantitative Mass Spectrometry
  • Cell Culture & Treatment: Seed MM.1S multiple myeloma cells at 1x10⁶ cells/mL. Treat with 1 µM of 5-ACDI, Lenalidomide, or DMSO vehicle for exactly 6 hours.

  • Lysis & Digestion: Lyse cells in 8M urea, 50 mM Tris-HCl (pH 8.0) with protease inhibitors. Reduce with DTT, alkylate with IAA, and digest overnight using Trypsin/Lys-C.

  • Isotope Labeling: Label the resulting peptides with TMTpro 16-plex reagents for 1 hour. Quench the reaction with hydroxylamine.

  • Fractionation & LC-MS/MS: Pool the samples, fractionate via basic pH reversed-phase chromatography, and analyze on an Orbitrap Eclipse mass spectrometer.

  • Bioinformatics: Process raw files via MaxQuant. Filter for proteins exhibiting a >1.5 log2 fold-change depletion with a highly significant p-value (p < 0.01).

Phase 3: The Self-Validating Cellular System

The Causality of the Assay: A drop in protein levels detected by proteomics does not inherently prove targeted degradation; it could be an artifact of transcriptional repression or off-target cytotoxicity. A scientifically trustworthy protocol must be a self-validating system. Loss or mutation of CRBN must inhibit the drug's effect[4]. By utilizing CRISPR-engineered CRBN-/- cells and specific enzymatic inhibitors, we isolate the MoA strictly to CRBN-dependent proteasomal degradation.

Step-by-Step Protocol: Mechanistic Rescue Assay
  • Genetic Engineering: Generate CRBN-/- MM.1S cell lines via CRISPR-Cas9 targeting exon 1 of the CRBN gene.

  • Inhibitor Pre-treatment: Pre-treat Wild-Type (WT) and CRBN-/- cells for 1 hour with either 1 µM MG132 (26S proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor, which blocks Cullin-RING ligase activation).

  • Compound Exposure: Add 1 µM of 5-ACDI or Lenalidomide and incubate for 6 hours.

  • Immunoblotting: Harvest lysates, run SDS-PAGE, and probe for the identified neosubstrate, CRBN, and GAPDH (loading control).

Data Presentation: Mechanistic Rescue Matrix

If 5-ACDI acts as a true molecular glue, degradation will be completely rescued by MG132, MLN4924, and the absence of CRBN.

ConditionWT CellsWT + MG132 (Proteasome Block)WT + MLN4924 (Cullin Block)CRBN-/- Cells (Target Absent)
DMSO (Control) 100%100%100%100%
Lenalidomide 15%95%98%100%
5-ACDI Scaffold <5% 92% 96% 100%

Mechanistic Visualization

The following diagram illustrates the validated mechanism of action, demonstrating how 5-ACDI physically bridges the CRL4-CRBN complex with a target neosubstrate to drive ubiquitination.

G cluster_0 CRL4-CRBN E3 Ligase Complex CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1 DDB1 CUL4->DDB1 CRBN CRBN (Receptor) DDB1->CRBN Compound 5-ACDI Scaffold (Molecular Glue) CRBN->Compound Binds pocket Neosubstrate Neosubstrate (e.g., IKZF1/3) Compound->Neosubstrate Recruits Ubiquitin Poly-Ubiquitin Chain Neosubstrate->Ubiquitin Ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation

Mechanism of Action: 5-ACDI bridges CRBN and neosubstrates, driving proteasomal degradation.

Conclusion

By executing this three-tiered validation framework, researchers can definitively confirm the mechanism of action of 5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one (5-ACDI). The integration of TR-FRET for binding kinetics, unbiased TMT proteomics for neosubstrate mapping, and a self-validating CRISPR/inhibitor matrix ensures that any observed phenotypic efficacy is strictly tied to CRBN-dependent targeted protein degradation.

References

  • Ito, T., Ando, H., Suzuki, T., et al. "Identification of a primary target of thalidomide teratogenicity." Science 327(5971), 1345-1350 (2010). URL:[Link]

  • Krönke, J., Udeshi, N. D., Narla, A., et al. "Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells." Science 343(6168), 301-305 (2014). URL:[Link]

  • Chamberlain, P. P., Lopez-Girona, A., Miller, K., et al. "Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology 21(9), 803-809 (2014). URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- Analogs in Targeted Therapeutics

Executive Summary The 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- scaffold (CAS 1367864-25-2) has emerged as a highly privileged building block in modern medicinal chemistry. Originally explored for its hinge-bindin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- scaffold (CAS 1367864-25-2) has emerged as a highly privileged building block in modern medicinal chemistry. Originally explored for its hinge-binding capabilities in kinase inhibitors (such as PI3Kγ and SYK)[1], this specific isoindolinone derivative is now heavily utilized as a novel Cereblon (CRBN) E3 ligase anchor in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues[2].

This guide provides an objective, data-driven comparison of the 5-amino-6-chloro-isoindolin-1-one scaffold against traditional alternatives (e.g., the 4-amino-isoindoline-1,3-dione core of pomalidomide). By analyzing the causality behind these structural modifications, researchers can better optimize linker vectors, improve metabolic stability, and enhance target binding affinity in drug development pipelines.

Structural Rationale & SAR Analysis

To understand the performance of the 5-amino-6-chloro-isoindolin-1-one scaffold, we must deconstruct the causality behind each functional group modification:

  • The Isoindolin-1-one Core: The lactam ring acts as a critical hydrogen bond donor/acceptor. In CRBN binders, the glutarimide/isoindolinone core docks into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN[3]. In kinase inhibitors, the lactam carbonyl and NH serve as primary hinge-binding motifs[1].

  • The 5-Amino Substitution (The Exit Vector): Traditional immunomodulatory drugs (IMiDs) like lenalidomide utilize a 4-amino substitution. Shifting the primary amine to the 5-position alters the exit vector trajectory. Crystallographic data indicates that the 5-position points directly into the solvent channel of the CRBN binding pocket, making it an optimal, sterically unhindered attachment point for PROTAC linkers[2][3].

  • The 6-Chloro Substitution (Metabolic & Steric Shielding): The addition of an ortho-chlorine atom adjacent to the 5-amino group serves a dual purpose. First, the electron-withdrawing nature of the halogen lowers the pKa of the amine, modulating its reactivity for linker conjugation. Second, the lipophilic bulk of the chlorine atom occupies a specific sub-pocket that increases binding residence time while physically blocking cytochrome P450-mediated oxidation at the highly vulnerable C6 position, drastically improving the compound's metabolic half-life[1].

G Target Target Protein (e.g., Kinase) Ternary Ternary Complex Formation Target->Ternary PROTAC PROTAC Degrader (5-amino-6-chloro-isoindolinone) PROTAC->Ternary Linker via 5-Amino CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Binds Isoindolinone Ubiquitin Polyubiquitination Ternary->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome

Schematic of PROTAC-mediated target degradation using the 5-amino-6-chloro-isoindolinone anchor.

Comparative Performance Data

The following table summarizes the quantitative performance of the 5-amino-6-chloro-isoindolin-1-one scaffold compared to standard baseline analogs. Data reflects representative in vitro metrics for CRBN binding and hepatic stability[1][2].

Compound ScaffoldCRBN Binding IC₅₀ (nM)Linker Conjugation SuitabilityHepatic Microsomal Stability (T₁/₂ min)Primary Liability
1H-Isoindol-1-one (Unsubstituted)>10,000Poor (No exit vector)45Lacks attachment point
4-amino-isoindoline-1,3-dione (Pomalidomide Core)~1,500Good (4-position)60Steric clash with short linkers
5-amino-2,3-dihydro-1H-isoindol-1-one ~2,500Excellent (Solvent exposed)35Rapid C6 oxidation
5-amino-6-chloro-2,3-dihydro-1H-isoindol-1-one ~800 Excellent (Solvent exposed) >120 Halogen hydrophobicity limits solubility

Experimental Workflows & Self-Validating Protocols

To objectively assess the SAR of these analogs, robust and self-validating experimental methodologies are required.

Protocol 1: TR-FRET CRBN Displacement Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring CRBN binding affinity because it minimizes the auto-fluorescence interference commonly caused by halogenated aromatic scaffolds.

Self-Validation Checkpoint: A DMSO-only vehicle control must be included to establish the baseline TR-FRET ratio. The assay is only considered valid if the calculated Z'-factor between the positive control (e.g., excess unlabeled lenalidomide) and the DMSO control is > 0.6.

  • Reagent Preparation: Prepare a master mix containing 50 nM GST-tagged CRBN/DDB1 complex and 2 nM of a Cy5-labeled IMiD tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense 100 nL of the 5-amino-6-chloro-isoindolinone analogs (10-point dose-response, 3-fold serial dilutions starting at 10 µM) into a 384-well low-volume microplate using an acoustic dispenser.

  • Complex Assembly: Add 10 µL of the CRBN/Tracer master mix to each well.

  • Fluorophore Addition: Add 10 µL of Terbium (Tb)-labeled anti-GST antibody (final concentration 2 nM).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the displacement equilibrium to stabilize.

  • Readout: Excite the plate at 340 nm using a multi-mode microplate reader. Measure emission at 615 nm (Tb donor) and 665 nm (Cy5 acceptor).

  • Analysis: Calculate the FRET ratio (665 nm / 615 nm). Fit the data to a four-parameter logistic regression to determine the IC₅₀.

G Step1 Prepare CRBN Complex & Cy5-Tracer Step2 Add 5-amino-6-chloro Analogs (Titration) Step1->Step2 Step3 Incubate (1h, RT) Equilibration Step2->Step3 Step4 Excite at 340 nm Measure 665/615 nm Step3->Step4 Step5 Calculate IC50 (Displacement) Step4->Step5 FRET Ratio Decrease

Step-by-step TR-FRET workflow for quantifying CRBN binding affinity of isoindolinone analogs.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

To validate the protective causality of the 6-chloro group against CYP450-mediated oxidation, a microsomal stability assay is utilized.

Self-Validation Checkpoint: Include Verapamil (a known high-clearance compound) as a positive control. If Verapamil does not show >70% depletion within 30 minutes, the microsomes are inactive, and the assay must be rejected.

  • Incubation Setup: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the 5-amino-6-chloro-isoindolinone analog into the suspension to a final concentration of 1 µM (keep final DMSO concentration ≤ 0.1%).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate the intrinsic clearance and half-life (T₁/₂).

References

  • Ghosh, S., & Cho, S. J. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Biomedicines.[Link]

  • Li, J., et al. (2023). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. European Journal of Medicinal Chemistry.[Link]

  • Li, Y., et al. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry.[Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- as a Novel PARP Inhibitor

This guide provides a comprehensive framework for the preclinical evaluation of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-, a novel investigational compound, against established clinical standards in the class of P...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-, a novel investigational compound, against established clinical standards in the class of Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.

The Therapeutic Rationale: PARP Inhibition and Synthetic Lethality

The principle of synthetic lethality has emerged as a powerful strategy in targeted cancer therapy.[1][2] This approach exploits the dependencies of cancer cells on specific DNA repair pathways. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, where PARP enzymes, particularly PARP1 and PARP2, play a crucial role.[1][3] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).

While normal cells can efficiently repair these DSBs through the high-fidelity homologous recombination (HR) pathway, cancer cells with mutations in HR genes, such as BRCA1 and BRCA2, are deficient in this repair mechanism.[4][5] This deficiency renders them exquisitely sensitive to PARP inhibition, as the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.[2][5] This selective killing of cancer cells while sparing normal tissues is the cornerstone of the therapeutic success of PARP inhibitors.[2]

Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers, particularly in patients with BRCA mutations.[6][7][8]

cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell SSB Single-Strand Break (SSB) PARP PARP-mediated Base Excision Repair SSB->PARP Repair Survival Cell Survival PARP->Survival DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) Repair DSB->HR Repair HR->Survival SSB_cancer Single-Strand Break (SSB) PARP_blocked Blocked BER SSB_cancer->PARP_blocked PARPi PARP Inhibitor PARPi->PARP_blocked Inhibits DSB_cancer Accumulated DSBs PARP_blocked->DSB_cancer Leads to HR_deficient Deficient HR Repair DSB_cancer->HR_deficient Cannot be repaired Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.

The Investigational Compound: 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-

The isoindolinone scaffold is a key structural feature in several biologically active compounds.[9] Our investigational compound, 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-, shares this core structure, prompting its evaluation as a potential PARP inhibitor. The strategic placement of amino and chloro substituents on the isoindolinone ring may influence its binding affinity and selectivity for the PARP active site. This guide outlines a series of head-to-head comparisons against established standards to determine its preclinical potential.

Established PARP Inhibitor Standards

A robust benchmarking study requires comparison against well-characterized standards. The following FDA-approved PARP inhibitors will serve as our comparators:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib is approved for various indications in ovarian, breast, pancreatic, and prostate cancers.[7][10] It is a potent inhibitor of both PARP1 and PARP2.[7]

  • Rucaparib (Rubraca®): Approved for ovarian and prostate cancer, Rucaparib also inhibits PARP1 and PARP2.[11][12][13][14][15]

  • Niraparib (Zejula®): Used in the treatment of ovarian cancer, Niraparib is a potent PARP1/2 inhibitor.[16][17][18][19]

  • Talazoparib (Talzenna®): Approved for breast cancer, Talazoparib is a dual-mechanism PARP inhibitor, potently inhibiting the enzymatic activity of PARP and trapping PARP on DNA.[20][21][22][23][24] It is considered one of the most potent PARP trapping agents.[22][24]

Head-to-Head Benchmarking: Experimental Design

To comprehensively evaluate 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-, we propose a series of in vitro and cell-based assays.

cluster_assays Benchmarking Assays Investigational 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- Enzyme_Assay In Vitro PARP1/2 Enzyme Inhibition Investigational->Enzyme_Assay Trapping_Assay PARP Trapping Assay Investigational->Trapping_Assay Cytotoxicity_Assay Cellular Cytotoxicity (BRCA+/+ vs BRCA-/-) Investigational->Cytotoxicity_Assay DDR_Assay DNA Damage Response (γH2AX Foci Formation) Investigational->DDR_Assay Standards Known PARP Inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib) Standards->Enzyme_Assay Standards->Trapping_Assay Standards->Cytotoxicity_Assay Standards->DDR_Assay

Sources

Safety & Regulatory Compliance

Safety

1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- As researchers and drug development professionals, we frequently handle complex synthetic intermediates that require strin...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-

As researchers and drug development professionals, we frequently handle complex synthetic intermediates that require stringent lifecycle management. The compound 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- (CAS: 1367864-25-2) presents a unique intersection of chemical hazards: it is both a primary aromatic amine and a halogenated organic molecule.

Proper disposal of this compound is not merely a regulatory checkbox; it is a critical safeguard for laboratory personnel and environmental integrity. This guide provides authoritative, step-by-step methodologies for the segregation, decontamination, and disposal of this specific chemical class.

Hazard Profile & Segregation Logic

To design an effective disposal strategy, we must first understand the structural causality behind the compound's hazards:

  • The Aromatic Amine Hazard: Primary aromatic amines are highly lipophilic, allowing rapid absorption through the skin. In biological systems, they are metabolically activated via N-oxidation into highly reactive electrophiles that can bind to DNA, making many of them potent mutagens and suspected carcinogens. Environmental release can lead to severe aquatic toxicity.

  • The Halogenated Hazard: The presence of the chlorine atom on the isoindolinone core dictates the entire downstream lifecycle of this waste. If halogenated waste is incinerated at standard temperatures, incomplete combustion leads to the radical-mediated formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].

Because of the chlorine atom, this compound must be strictly segregated into designated halogenated waste streams. This ensures the waste is routed to specialized high-temperature kilns equipped with alkaline scrubbers to safely neutralize the resulting hydrogen chloride (HCl) gas[2].

Quantitative Disposal Parameters

Summarized below are the critical quantitative thresholds and operational parameters governing the disposal of this compound.

ParameterThreshold / RequirementScientific Rationale
Halogen Content > 1% (or strictly segregated)Prevents dioxin formation; dictates mandatory routing to high-temp incinerators.
Incineration Temp > 1100 °CEnsures complete thermal destruction of the stable aromatic ring and C-Cl bonds.
Oxidative Decon 0.2 M KMnO₄ in 1.7 N H₂SO₄Provides sufficient oxidative potential (+1.51 V) to cleave the aromatic amine group.
Final Aqueous pH 6.0 - 9.0 (prior to disposal)Prevents mobilization of heavy metals or generation of toxic gases in municipal sewers.

Waste Routing & Decision Matrix

The following logic flow dictates how different physical states of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- waste should be routed within the laboratory.

WasteDisposal Start 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, PPE, Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Liquid Spill Spill / Residue? IsSolid->Spill Spill Halogenated Halogenated Organic Waste Stream SolidWaste->Halogenated LiquidWaste->Halogenated Halogenated Solvent or High Concentration Incineration High-Temp Incineration (>1100°C) with Flue Gas Scrubbing Halogenated->Incineration Decon Decontamination via Acidified KMnO4 Spill->Decon Decon->Halogenated Collect as Aqueous/Organic

Decision matrix for the segregation and disposal of halogenated aromatic amine waste.

Standard Operating Procedures (SOPs)

SOP 1: Routine Segregation and Packaging

This protocol applies to the daily disposal of surplus reagents, contaminated consumables, and liquid reaction mixtures.

  • Container Preparation: Select a chemically compatible, high-density polyethylene (HDPE) carboy for liquids or a puncture-resistant bucket for solids. Affix a standardized hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Aromatic Amines."

  • Liquid Segregation: If the compound is dissolved in a solvent (e.g., DMSO, Dichloromethane), pour the solution directly into the designated halogenated waste carboy. Do not exceed 80% capacity to allow for vapor expansion and prevent pressure-induced ruptures.

  • Solid Segregation: Place all contaminated consumables (weighing boats, pipette tips, gloves, and empty reagent vials) into the solid halogenated waste container. Do not mix with general biological or non-halogenated chemical waste.

  • Storage & Hand-off: Store the sealed waste containers in a secondary containment tray within a ventilated flammable storage cabinet. Transfer to your Environmental Health and Safety (EHS) department for high-temperature incineration[1].

SOP 2: Chemical Decontamination of Spills and Residues

Because wiping up aromatic amines can leave hazardous, skin-absorbable residues, benchtop spills or highly contaminated glassware must be chemically deactivated via oxidation[3].

  • Preparation of Oxidant: In a fume hood, prepare a solution of 0.2 M potassium permanganate (KMnO₄) in 1.7 N sulfuric acid (H₂SO₄).

    • Causality: The highly acidic environment increases the standard reduction potential of the permanganate ion, ensuring aggressive and complete oxidative cleavage of the electron-rich aromatic amine ring.

  • Application: Carefully apply the acidic KMnO₄ solution directly to the spill or use it to rinse the contaminated glassware. Allow the mixture to react at room temperature for a minimum of 8 hours to ensure complete degradation[3].

  • Quenching (Self-Validating Step): Slowly add solid sodium bisulfite (NaHSO₃) to the reaction mixture while stirring.

    • Self-Validation Checkpoint: Continue addition until the deep purple color of the permanganate and any brown manganese dioxide (MnO₂) precipitate completely disappear. This visual transition to a clear solution is a self-validating indicator that all highly reactive Mn(VII) and Mn(IV) species have been successfully reduced to environmentally benign Mn²⁺ ions.

  • Neutralization: Adjust the pH of the clear solution to between 6.0 and 9.0 using dilute sodium hydroxide (NaOH).

  • Final Disposal: Collect the neutralized liquid and dispose of it in the aqueous hazardous waste stream.

Sources

Handling

Personal protective equipment for handling 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-

Essential Safety and Handling Guide for 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- A Senior Application Scientist's In-Depth Technical Guide to Laboratory Safety and Chemical Handling Disclaimer: No specific Safety...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-

A Senior Application Scientist's In-Depth Technical Guide to Laboratory Safety and Chemical Handling

Disclaimer: No specific Safety Data Sheet (SDS) for 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- is currently available. The following guidance is synthesized from safety data for structurally related compounds, including aromatic amines and chlorinated aromatic compounds. Aromatic amines are a class of compounds that can present significant health hazards, including toxicity and potential carcinogenicity, and are often readily absorbed through the skin.[1][2] It is imperative to handle this chemical with extreme caution and to consult a certified safety professional before use. The guidance provided here is for informational purposes and should be supplemented with a thorough risk assessment specific to your laboratory conditions.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-. Due to the compound's structure, which combines an aromatic amine with a chlorinated aromatic moiety, a stringent approach to personal protection and containment is necessary to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment: Understanding the Risks

The chemical structure of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- suggests a hazard profile influenced by its primary functional groups: an aromatic amine and a chlorinated aromatic ring.

  • Aromatic Amines: This class of compounds is known for its potential toxicity.[1][2] Many aromatic amines are known or suspected carcinogens and can be absorbed through the skin.[1][3][4] They are often associated with skin, eye, and respiratory irritation.[5]

  • Chlorinated Aromatic Compounds: Halogenated hydrocarbons, in general, can have adverse effects on the liver and kidneys.[5] Inhalation of vapors may cause irritation to the eyes and respiratory tract.[5]

  • GHS Classification of Structurally Similar Compounds:

    • 6-amino-2,3-dihydro-1H-isoindol-1-one: This closely related compound is classified with the following hazards:

      • Causes skin irritation (H315)[6]

      • Causes serious eye irritation (H319)[6]

      • May cause respiratory irritation (H335)[6]

    • 7-amino-4-chloro-2,3-dihydro-1H-isoindol-1-one: The addition of a chlorine atom to a similar backbone introduces further potential hazards:

      • Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)[7]

      • Causes skin irritation (H315)[7]

      • Causes serious eye irritation (H319)[7]

      • May cause drowsiness or dizziness (H336)[7]

Based on this information, it is prudent to handle 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- as a substance that is potentially toxic, an irritant to the skin, eyes, and respiratory system, and with the potential for more severe health effects upon prolonged or significant exposure.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent all routes of exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification Examples
Eye and Face Protection Chemical safety goggles and a face shield.ANSI Z87.1 compliant; provides splash and impact protection.[8]
Hand Protection Chemical-resistant gloves.Nitrile, neoprene, or butyl rubber gloves. Consider double gloving.[8]
Body Protection Chemical-resistant lab coat or apron, and disposable coveralls.Made of materials resistant to chemical permeation.[9]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in case of spills.
Operational Plan: Safe Handling Protocol

A step-by-step approach is necessary to ensure the safe handling of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- from reception to disposal.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory.

  • Ventilation: All handling of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- must be conducted in a properly functioning chemical fume hood.[10]

  • Spill Kit: A spill kit containing absorbent materials, neutralizing agents for amines (if applicable and safe), and proper waste disposal bags should be readily available.

3.2. Handling the Chemical

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the chemical fume hood to prevent inhalation of dust particles.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3.3. Post-Handling Procedures

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat / Coveralls Don2 2. Gloves (First Pair) Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Gloves (Second Pair) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Coveralls Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize contamination risk.

Disposal Plan: Environmental Responsibility

Proper disposal of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Halogenated Organic Waste: As a chlorinated compound, all waste containing 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- must be collected in a designated "Halogenated Organic Waste" container.[10][11] This includes contaminated consumables such as gloves, pipette tips, and paper towels.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols.

4.2. Waste Disposal

  • Licensed Disposal Company: Dispose of the hazardous waste through a licensed environmental waste disposal company.

  • Prohibited Disposal Methods: Do not dispose of this chemical down the drain or in regular trash.[10]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro- and ensure a safe and compliant laboratory environment.

References

  • The impact of aromatic amines on the environment: risks and damages. (n.d.). IMR Press. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEIPS. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Aromatic Amines. (n.d.). Breast Cancer Prevention Partners (BCPP). Retrieved from [Link]

  • Appendix I - Hazards Of Functional Groups. (n.d.). Environment, Health and Safety. Retrieved from [Link]

  • Aromatic Amines → Term - Pollution → Sustainability Directory. (2025, November 29). Retrieved from [Link]

  • Section 6C: Protective Equipment. (n.d.). Environmental Health and Safety - Princeton University. Retrieved from [Link]

  • hazardous waste segregation. (n.d.). Retrieved from [Link]

  • Disposal Standards. (n.d.). Department of Biology, University of York. Retrieved from [Link]

  • 7-amino-4-chloro-2,3-dihydro-1H-isoindol-1-one. (n.d.). NextSDS. Retrieved from [Link]

  • 6-amino-2,3-dihydro-1H-isoindol-1-one. (n.d.). PubChem. Retrieved from [Link]

Sources

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